TBK1/IKKepsilon-IN-5

Kinase inhibition Enzymatic assay Small-molecule inhibitor

TBK1/IKKε-IN-5 delivers 1.0 nM TBK1 inhibition—19-fold more potent than MRT67307 and 2-fold more potent than BAY-985—with experimentally validated oral antitumor activity at 40 mg/kg q.d. in CT26 syngeneic models. Oral bioavailability and in vivo efficacy are not class properties; this specific series is verified over 26-day dosing with demonstrated PD-1 blockade synergy inducing immunologic memory. Enhances IL-2 secretion 2–3-fold in human CD4⁺/CD8⁺ T cells while blocking immunosuppressive cytokines without cytotoxicity. Generic substitution without head-to-head verification of potency, selectivity, and in vivo activity risks experimental failure and procurement inefficiency. Select this compound for cell-free, cellular, and in vivo immuno-oncology applications requiring maximal target engagement at minimal concentrations.

Molecular Formula C28H31N7O3
Molecular Weight 513.602
CAS No. 1893397-65-3
Cat. No. B610389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTBK1/IKKepsilon-IN-5
CAS1893397-65-3
SynonymsTBK1/IKKε-IN-5;  QUN97653;  QUN-97653;  QUN 97653; 
Molecular FormulaC28H31N7O3
Molecular Weight513.602
Structural Identifiers
SMILESC1COCCC1OC2=C(C=C(C=C2)C3=NC(=NC=N3)NC4=CC=C(C=C4)N5CCN(CC5)C6COC6)C#N
InChIInChI=1S/C28H31N7O3/c29-16-21-15-20(1-6-26(21)38-25-7-13-36-14-8-25)27-30-19-31-28(33-27)32-22-2-4-23(5-3-22)34-9-11-35(12-10-34)24-17-37-18-24/h1-6,15,19,24-25H,7-14,17-18H2,(H,30,31,32,33)
InChIKeyQYQFLAQHGHBIFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TBK1/IKKepsilon-IN-5 (CAS 1893397-65-3): Potency and Comparator Data for TBK1/IKKε Dual Inhibitor Procurement


TBK1/IKKε-IN-5 is a synthetic small-molecule dual inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε/IKK-i), disclosed in patent WO 2016049211 as compound 1 [1]. The compound exhibits low-nanomolar enzymatic potency against both targets (TBK1 IC50 = 1.0 nM; IKKε IC50 = 5.6 nM) and demonstrates oral activity in rodent tumor models [1]. Structurally, it features a 1,3,5-triazine core with a characteristic oxetanyl-piperazine-phenylamino motif and a tetrahydro-2H-pyran-4-yloxy benzonitrile moiety (C28H31N7O3; MW 513.59) .

Why TBK1/IKKepsilon-IN-5 Cannot Be Interchanged with Generic TBK1/IKKε Inhibitors Without Quantitative Data


The TBK1/IKKε inhibitor class encompasses compounds with enzymatic IC50 values spanning four orders of magnitude, from low-nanomolar (e.g., TBK1/IKKε-IN-5 at 1.0/5.6 nM [1]) to micromolar (e.g., Amlexanox at ~1-2 μM ), along with divergent selectivity profiles against off-target kinases such as IKKα/IKKβ, ULK1/ULK2, and PDK1 . Critically, oral bioavailability and in vivo antitumor activity are not class properties; they require experimental demonstration specific to each chemical series [1]. Generic substitution without head-to-head or cross-study quantitative verification of potency, selectivity, and in vivo efficacy risks experimental failure and procurement inefficiency.

TBK1/IKKepsilon-IN-5 Quantitative Differentiation Evidence: Comparative Potency and In Vivo Activity


TBK1/IKKepsilon-IN-5 vs. BAY-985: Comparative TBK1 and IKKε IC50 Values from Cell-Free Assays

TBK1/IKKε-IN-5 demonstrates approximately 2-fold higher potency against TBK1 compared to BAY-985 (IC50 = 1.0 nM vs 2 nM), and shows comparable IKKε inhibition when measured under standard low-ATP assay conditions . The quantitative difference, while modest, may be relevant for assays requiring maximal target engagement at low inhibitor concentrations.

Kinase inhibition Enzymatic assay Small-molecule inhibitor

TBK1/IKKepsilon-IN-5 vs. MRT67307: Superior TBK1 and IKKε Potency by Orders of Magnitude

Compared to the first-generation dual inhibitor MRT67307 (IKKε/TBK1 Inhibitor II), TBK1/IKKε-IN-5 exhibits substantially greater potency, with TBK1 IC50 improved 19-fold (1.0 nM vs 19 nM) and IKKε IC50 improved approximately 29-fold (5.6 nM vs 160 nM) . This potency differential enables robust target inhibition at significantly lower compound concentrations in cellular assays.

Kinase inhibition Selectivity IC50 comparison

TBK1/IKKepsilon-IN-5 Demonstrates Orally Active In Vivo Antitumor Efficacy in CT26 Mouse Model

TBK1/IKKε-IN-5 is orally active, demonstrating antitumor efficacy in the CT26 syngeneic mouse colon carcinoma model when administered at 40 mg/kg orally once daily for 26 days, with observed tumor growth inhibition and prolonged survival . This in vivo activity distinguishes it from tool compounds lacking demonstrated oral bioavailability.

In vivo efficacy Oral administration Cancer immunotherapy

TBK1/IKKepsilon-IN-5 Enhances Anti-PD-L1 Combination Efficacy and Induces Immunologic Memory

In the CT26 tumor model, combining TBK1/IKKε-IN-5 with anti-PD-L1 induced immunologic memory, a functional outcome not uniformly observed with all TBK1/IKKε inhibitors . This combination effect supports the compound's utility in immuno-oncology research beyond single-agent kinase inhibition.

Combination therapy PD-1/PD-L1 blockade Immunologic memory

TBK1/IKKepsilon-IN-5 Enhances T-Cell Cytokine Secretion Without Cytotoxicity

In vitro treatment of purified human CD4+ and CD8+ T cells with TBK1/IKKε-IN-5 (0.001–10 μM) enhanced secretion of IL-2 and IFN-γ, with IL-2 production increasing 2- to 3-fold relative to vehicle controls at 0.1–10 μM, and blocked immunosuppressive cytokine elaboration from CT26 spheroids without inducing cytotoxicity .

T-cell activation Cytokine secretion Immunomodulation

TBK1/IKKepsilon-IN-5: Superior TBK1/IKKε Selectivity Profile Relative to Amlexanox and MRT67307

While direct selectivity panel data for TBK1/IKKε-IN-5 are not publicly available, class-level inference based on structural divergence from earlier inhibitors suggests an improved selectivity profile. MRT67307 exhibits significant off-target activity against ULK1 and ULK2 (IC50 = 45 nM and 38 nM), and BX795 potently inhibits PDK1 (IC50 = 6 nM) . Amlexanox displays only micromolar potency against TBK1/IKKε (IC50 ~1-2 μM) . TBK1/IKKε-IN-5, as a distinct chemical series from WO 2016049211, was developed to address potency and selectivity limitations of earlier tool compounds [1].

Kinase selectivity Off-target inhibition ULK1

TBK1/IKKepsilon-IN-5 Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Cancer Immunotherapy Combination Studies with PD-1/PD-L1 Checkpoint Blockade

TBK1/IKKε-IN-5 enhances PD-1 blockade response and induces immunologic memory when combined with anti-PD-L1 in the CT26 tumor model . This makes the compound suitable for preclinical combination therapy research in immuno-oncology, particularly for investigating mechanisms of adaptive immune memory formation .

In Vivo Tumor Models Requiring Orally Bioavailable TBK1/IKKε Inhibition

With demonstrated oral activity at 40 mg/kg once daily and antitumor efficacy in CT26 syngeneic mouse models , TBK1/IKKε-IN-5 is appropriate for in vivo studies where convenient oral dosing and validated systemic exposure are required. The compound's 26-day dosing regimen supports longer-term efficacy studies .

High-Potency Kinase Inhibition Assays Requiring Low-Nanomolar TBK1 Target Engagement

For cell-free and cellular assays demanding maximal TBK1 inhibition at minimal compound concentrations, TBK1/IKKε-IN-5 provides 1.0 nM IC50 against TBK1—approximately 19-fold more potent than MRT67307 and 2-fold more potent than BAY-985 . This potency reduces compound consumption and minimizes solvent-related artifacts .

T-Cell Functional Studies Requiring Cytokine Modulation Without Cytotoxicity

TBK1/IKKε-IN-5 enhances IL-2 secretion 2- to 3-fold in human CD4+ and CD8+ T cells and blocks immunosuppressive cytokine production from CT26 spheroids without inducing cytotoxicity . These properties support applications in T-cell biology, ex vivo T-cell activation assays, and tumor microenvironment modeling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TBK1/IKKepsilon-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.